molecular formula C22H27NO6 B11045207 trans-4-[({2-[(4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]propanoyl}amino)methyl]cyclohexanecarboxylic acid

trans-4-[({2-[(4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]propanoyl}amino)methyl]cyclohexanecarboxylic acid

Cat. No.: B11045207
M. Wt: 401.5 g/mol
InChI Key: LZHDYJKVUJPAAS-UHFFFAOYSA-N
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Description

trans-4-[({2-[(4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]propanoyl}amino)methyl]cyclohexanecarboxylic acid: is a complex organic compound that features a coumarin derivative. Coumarins are a class of compounds known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of trans-4-[({2-[(4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]propanoyl}amino)methyl]cyclohexanecarboxylic acid involves multiple steps. One common method includes the O-acylation reaction of 7-hydroxy-2H-chromen-2-one with appropriate acylating agents in the presence of a base like triethylamine . The reaction is typically carried out in a solvent such as dichloromethane at room temperature .

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, green chemistry principles, such as the use of environmentally friendly solvents and catalysts, can be applied to minimize the environmental impact .

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and halides . The reactions are typically carried out under controlled conditions to ensure high selectivity and yield.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the coumarin moiety can lead to the formation of hydroxylated derivatives, while reduction can yield various reduced forms of the compound .

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules.

Biology

In biology, the compound’s coumarin moiety is known for its antimicrobial and anticancer properties. It has been studied for its potential to inhibit the growth of various bacterial strains and cancer cells .

Medicine

In medicine, this compound is being explored for its potential as an anticoagulant and anti-inflammatory agent. Its ability to interact with specific molecular targets makes it a promising candidate for drug development .

Industry

In the industrial sector, the compound can be used in the production of dyes, perfumes, and other specialty chemicals. Its unique properties make it valuable for various applications .

Mechanism of Action

The mechanism of action of trans-4-[({2-[(4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]propanoyl}amino)methyl]cyclohexanecarboxylic acid involves its interaction with specific molecular targets. The coumarin moiety can inhibit enzymes like DNA gyrase and topoisomerase, which are essential for bacterial DNA replication . Additionally, the compound can modulate various signaling pathways involved in inflammation and coagulation .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other coumarin derivatives such as:

Uniqueness

What sets trans-4-[({2-[(4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]propanoyl}amino)methyl]cyclohexanecarboxylic acid apart is its unique combination of functional groups. The presence of both the coumarin moiety and the cyclohexane ring allows for a wide range of chemical modifications and applications .

Properties

Molecular Formula

C22H27NO6

Molecular Weight

401.5 g/mol

IUPAC Name

4-[[2-(4,8-dimethyl-2-oxochromen-7-yl)oxypropanoylamino]methyl]cyclohexane-1-carboxylic acid

InChI

InChI=1S/C22H27NO6/c1-12-10-19(24)29-20-13(2)18(9-8-17(12)20)28-14(3)21(25)23-11-15-4-6-16(7-5-15)22(26)27/h8-10,14-16H,4-7,11H2,1-3H3,(H,23,25)(H,26,27)

InChI Key

LZHDYJKVUJPAAS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=O)OC2=C1C=CC(=C2C)OC(C)C(=O)NCC3CCC(CC3)C(=O)O

Origin of Product

United States

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